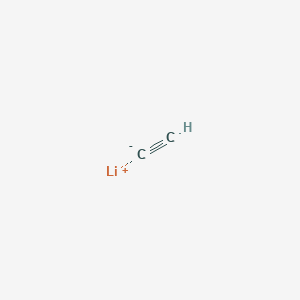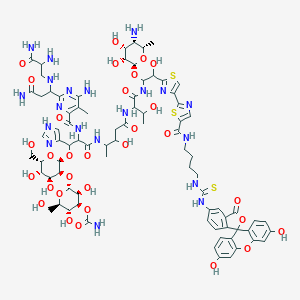
Lithium hydrogenacetylide
描述
Lithium hydrogenacetylide is an alkynyllithium compound with the molecular formula C₂HLi. It is formed by replacing one of the hydrogens of acetylene with lithium. This compound is known for its reactivity and is used in various chemical synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions: Lithium hydrogenacetylide can be synthesized by deprotonating acetylene using a variety of organometallic bases. Common bases include butyllithium (BuLi), isopropylmagnesium chloride (iPrMgCl), and zinc triflate (Zn(OTf)). The reaction typically involves the following steps:
- Acetylene is introduced into a solution containing the organometallic base.
- The base deprotonates the acetylene, forming this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting acetylene with a lithium solution in liquid ammonia at low temperatures. This method ensures high yields and purity of the product .
化学反应分析
Types of Reactions: Lithium hydrogenacetylide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can react with alkyl halides to form substituted alkynes.
Reduction Reactions: It can be reduced to form alkanes or alkenes under specific conditions.
Common Reagents and Conditions:
Aldehydes and Ketones: React with this compound in the presence of polar cosolvents like HMPA or DMSO.
Alkyl Halides: React with this compound under harsh conditions, often requiring Lewis acid catalysts.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Substituted Alkynes: Formed from substitution reactions with alkyl halides.
Alkanes and Alkenes: Formed from reduction reactions.
科学研究应用
Lithium hydrogenacetylide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
作用机制
The mechanism by which lithium hydrogenacetylide exerts its effects involves its strong nucleophilic properties. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved often include nucleophilic addition, substitution, and reduction reactions .
相似化合物的比较
Lithium Acetylide (Li₂C₂): Similar in structure but contains two lithium atoms.
Monolithium Acetylide (LiC₂H): Another variant with one lithium atom.
Sodium Acetylide (NaC₂H): Similar compound with sodium instead of lithium
Uniqueness: Lithium hydrogenacetylide is unique due to its specific reactivity and stability compared to other acetylides. Its ability to form strong carbon-lithium bonds makes it particularly useful in organic synthesis .
属性
IUPAC Name |
lithium;ethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.Li/c1-2;/h1H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGBLAFHHLKULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149497 | |
| Record name | Lithium hydrogenacetylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-64-4 | |
| Record name | Lithium hydrogenacetylide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium hydrogenacetylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium hydrogenacetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)








